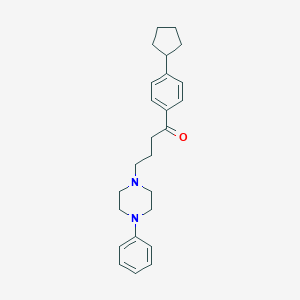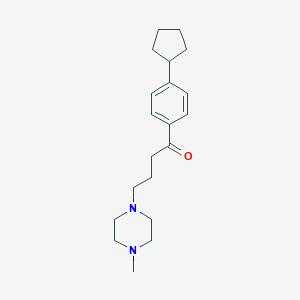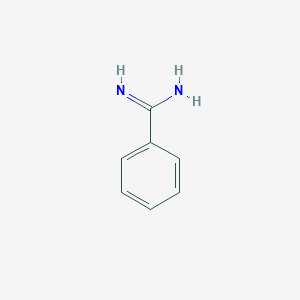![molecular formula C23H24N2S B374784 N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374784.png)
N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is a complex organic compound with a unique structure that includes a benzothiepin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-[(dimethylamino)methyl]phenylamine with a suitable benzothiepin precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylamino group, used in photoinitiators.
Di-μ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II): A palladium complex used as a catalyst in various coupling reactions.
Uniqueness
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C23H24N2S |
|---|---|
Molekulargewicht |
360.5g/mol |
IUPAC-Name |
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzo[c][1]benzothiepin-11-amine |
InChI |
InChI=1S/C23H24N2S/c1-25(2)15-17-9-4-7-13-21(17)24-23-19-11-5-3-10-18(19)16-26-22-14-8-6-12-20(22)23/h3-14,23-24H,15-16H2,1-2H3 |
InChI-Schlüssel |
MSXPUBMISLGRCR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)

![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)



![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)


![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)

![8-Isopropyl-6-(4-methyl-1-piperazinyl)[1]benzothiepino[2,3-b]pyridine](/img/structure/B374727.png)
